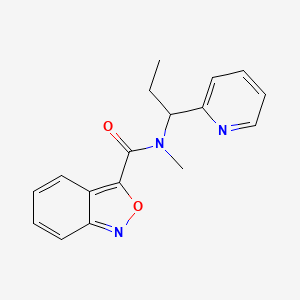

![molecular formula C23H22N2O4S B5422000 ethyl 3-allyl-8-(benzoylamino)-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate](/img/structure/B5422000.png)

ethyl 3-allyl-8-(benzoylamino)-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring . They are important types of molecules in natural products and drugs .

Synthesis Analysis

Benzoxazines can be synthesized from the simple esterification reaction of certain compounds . For example, a new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4 H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4 H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) .Molecular Structure Analysis

The molecular structure of benzoxazines can be analyzed using various spectroscopic techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1 H-NMR, 13 C-NMR) .Chemical Reactions Analysis

The chemical reactions involving benzoxazines can be complex and depend on the specific substituents present in the molecule. For example, the polymerization behavior of a benzoxazine monomer was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazines can be analyzed using various techniques. For example, the dynamic mechanical analysis of a polybenzoxazine showed that the glass transition temperature (Tg) was 110 °C . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of a polybenzoxazine, which were 263 and 289 °C, respectively, with a char yield of 27% at 800 °C .Future Directions

Properties

IUPAC Name |

ethyl 8-benzamido-3-prop-2-enyl-2,4-dihydrothieno[3,2-h][1,3]benzoxazine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-3-12-25-13-16-10-11-17-18(23(27)28-4-2)22(30-20(17)19(16)29-14-25)24-21(26)15-8-6-5-7-9-15/h3,5-11H,1,4,12-14H2,2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRJTJQNRGMBKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC3=C2OCN(C3)CC=C)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl acetate](/img/structure/B5421936.png)

![6-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5421952.png)

![N-{3-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5421960.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B5421963.png)

![methyl [4-(2,3-dimethylphenyl)-1-piperazinyl]acetate](/img/structure/B5421994.png)

![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422005.png)

![3-[(dimethylamino)methyl]-1-(2-propylisonicotinoyl)-3-piperidinol](/img/structure/B5422011.png)

![N-cyclopropyl-6-methyl-N-[(5-methyl-2-thienyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5422017.png)

![7-acetyl-6-(3-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5422025.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5422032.png)